molecular formula C7H6F3N3 B1427237 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 1328640-61-4

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1427237
CAS No.: 1328640-61-4
M. Wt: 189.14 g/mol
InChI Key: ISEAHNXKEIXGTH-UHFFFAOYSA-N
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Description

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a trifluoromethyl group at position 3 and a nitrile group at position 5 makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine . This reaction proceeds under controlled conditions to ensure high selectivity and yield. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high throughput. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and anticancer properties .

Industry

Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group. This combination imparts distinct chemical and physical properties, making it versatile for various applications .

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEAHNXKEIXGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196747
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-61-4
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1328640-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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